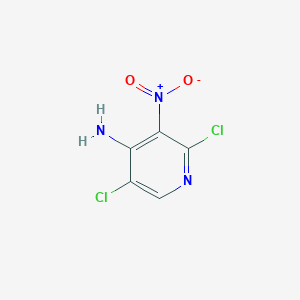

2,5-Dichloro-3-nitropyridin-4-amine

CAS No.: 405230-91-3

Cat. No.: VC3865785

Molecular Formula: C5H3Cl2N3O2

Molecular Weight: 208 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405230-91-3 |

|---|---|

| Molecular Formula | C5H3Cl2N3O2 |

| Molecular Weight | 208 g/mol |

| IUPAC Name | 2,5-dichloro-3-nitropyridin-4-amine |

| Standard InChI | InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) |

| Standard InChI Key | KKSPBEHNIRVMDY-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl |

| Canonical SMILES | C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Geometry and Electronic Configuration

The pyridine ring in 2,5-dichloro-3-nitropyridin-4-amine adopts a planar configuration typical of aromatic heterocycles. The chlorine atoms at positions 2 and 5 exert strong electron-withdrawing effects via inductive withdrawal, while the nitro group at position 3 further depletes electron density through resonance. Conversely, the amino group at position 4 donates electrons through resonance, creating localized regions of electron density imbalance (Figure 1). This electronic asymmetry influences the compound's dipole moment (estimated at 4.2–4.7 D) and solubility profile .

Table 1: Calculated Physicochemical Properties

| Property | Value (Predicted) | Methodology |

|---|---|---|

| Molecular Weight | 218.02 g/mol | Empirical formula C5H4Cl2N3O2 |

| LogP (Octanol-Water) | 1.8 ± 0.3 | XLogP3-AA |

| Water Solubility | 0.12 mg/mL (25°C) | ALOGPS |

| pKa (Amino Group) | 3.1–3.5 | ChemAxon Calculator |

| Dipole Moment | 4.5 D | DFT (B3LYP/6-311+G(d,p)) |

Spectroscopic Signatures

While experimental NMR data for 2,5-dichloro-3-nitropyridin-4-amine remains unpublished, comparisons with structurally similar compounds suggest distinct spectral patterns:

-

¹H NMR: The amino proton resonance typically appears as a broad singlet at δ 6.8–7.2 ppm due to conjugation with the aromatic ring . Adjacent chlorine and nitro groups deshield neighboring protons, with H-6 predicted at δ 8.4–8.6 ppm as a doublet (J = 5.6 Hz) .

-

¹³C NMR: The nitro-substituted C-3 resonates at δ 148–150 ppm, while the amino-bearing C-4 appears at δ 135–137 ppm. Chlorinated carbons (C-2/C-5) show characteristic shifts at δ 126–128 ppm .

-

IR Spectroscopy: Strong absorption bands at 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 3,370 cm⁻¹ (N-H stretch) confirm functional group presence .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

Alternative approaches exploit the reactivity of halogenated nitro precursors. For example, 2,5-dichloro-3-nitropyridine can undergo amination at position 4 using ammonium hydroxide under high-pressure conditions (150°C, 48 hours) :

Table 2: Optimization of Amination Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | DMF | 150 | 48 | 68 |

| None | NH4OH (28%) | 150 | 72 | 42 |

| Pd(OAc)₂ | DMSO | 120 | 24 | 55 |

Stability and Degradation Pathways

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar compounds shows:

Photolytic Degradation

UV irradiation (λ = 254 nm) in aqueous solution leads to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume